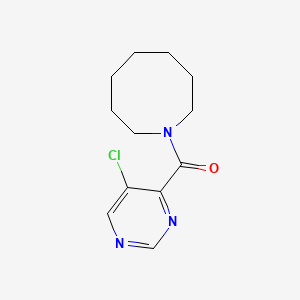
N-(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trifluoroethoxy)benzamide is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a benzamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,2,2-trifluoroethanol with a benzamide derivative. One common method involves reacting 1,4-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research has shown its potential as an antiarrhythmic agent, particularly in the treatment of ventricular and supraventricular tachycardias
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, as an antiarrhythmic agent, it functions by blocking sodium channels in heart cells, thereby prolonging the cardiac action potential and stabilizing abnormal heart rhythms . The compound’s trifluoroethoxy group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide have similar trifluoroethoxy groups and are studied for their anticancer properties.
Uniqueness
N-(2,2,2-trifluoroethoxy)benzamide is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-15-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCHDVZICFDLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)azetidine-1-carbonyl]-1,3-thiazolidin-2-one](/img/structure/B7618093.png)

![6-Bicyclo[3.1.0]hexanyl-(3-ethylsulfanylazepan-1-yl)methanone](/img/structure/B7618113.png)
![3-(2-Bicyclo[2.2.1]hept-5-enylmethylamino)-1-methylpyrrolidin-2-one](/img/structure/B7618116.png)
![2-[2-(2-Cyclopropylpropanoylamino)phenyl]acetic acid](/img/structure/B7618122.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole](/img/structure/B7618125.png)






